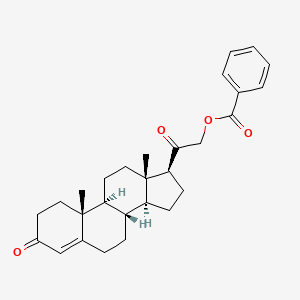

4-Pregnene-3,20-dione-21-ol benzoate

Description

Overview of Steroid Esters and Their Significance in Biological Systems

Steroid esters are a class of chemical compounds derived from steroids. In these molecules, a hydroxyl group on the steroid nucleus is modified by the attachment of an acyl group, typically from a fatty acid. This process of esterification is a significant biological phenomenon. oup.com The addition of a fatty acid chain renders the steroid molecule more nonpolar and lipophilic. This increased lipophilicity facilitates the storage of these steroid esters within adipose tissue, effectively creating a biological reservoir for the hormone. nih.govnih.gov

A crucial function of esterification is the protection of the steroid hormone from rapid metabolic degradation. nih.gov This protective mechanism prolongs the hormone's presence and activity within the body. The active steroid can be subsequently released from its ester form through the enzymatic action of esterases. nih.gov Research has shown that nearly every class of steroid hormone can be found in an esterified state within biological systems. nih.gov Leveraging this principle, synthetic steroid esters have been a cornerstone of pharmacology for many decades, utilized for their ability to provide sustained therapeutic effects. nih.govwikipedia.org

Academic Context of 21-Esterified Pregnene Derivatives, Specifically 4-Pregnene-3,20-dione-21-ol benzoate (B1203000)

Pregnane (B1235032) steroids are a significant class of C21 steroids that are foundational to many biological processes. nih.gov The specific compound, 4-Pregnene-3,20-dione-21-ol benzoate, is a derivative of a pregnane steroid. The core structure, 4-Pregnene-3,20-dione, is commonly known as progesterone (B1679170), a key hormone in the reproductive cycle. The addition of a hydroxyl (-OH) group at the 21st carbon position yields 21-hydroxyprogesterone, also known as deoxycorticosterone, which is a naturally occurring corticosteroid. wikipedia.org this compound is the resulting compound when benzoic acid is esterified to the 21-hydroxyl group of 21-hydroxyprogesterone.

The academic interest in 21-esterified pregnene derivatives is often centered on their synthesis and potential biological activities. nih.govnih.gov For example, scientific investigations have explored the synthesis of pregnane derivatives featuring triazole or imidazole moieties at the C-21 position, with a view to developing novel anticancer agents. nih.gov The modification of the parent steroid with a benzoate ester, analogous to esterification with fatty acids, is a well-established strategy in medicinal chemistry to enhance the lipophilicity and prolong the duration of action of a drug. nih.gov While direct research on this compound is specific, the principles governing its expected behavior are based on extensive studies of other steroid esters.

| Compound Name | Parent Steroid | Ester Group | Key Feature |

|---|---|---|---|

| This compound | 21-Hydroxyprogesterone (Deoxycorticosterone) | Benzoate | Increased lipophilicity and expected prolonged action. |

| 21-Hydroxyprogesterone 21-hemisuccinate | 21-Hydroxyprogesterone (Deoxycorticosterone) | Hemisuccinate | A C25 H34 O6 formula with a molecular weight of 430.53. steraloids.com |

| Hydrocortisone (B1673445) Acetate (B1210297) | Hydrocortisone | Acetate | A C23H32O6 formula with a molecular weight of 404.4966. nist.gov |

Historical Perspectives on the Study of Steroid Fatty Acid Esters in Research

The scientific community has been aware of the existence of sterol esters, such as those of cholesterol, for more than a century and a half. oup.com However, the recognition of naturally occurring fatty acid esters of steroid hormones is a much more recent development in the field of biochemistry. oup.comnih.gov

In the early phases of steroid research, these nonpolar metabolites were frequently overlooked. oup.com Standard laboratory techniques of the time, including saponification and solvent partitioning, were designed to remove lipids and fats from tissue extracts. These procedures inadvertently also removed or destroyed the steroid esters, concealing their existence. oup.com One of the initial pieces of evidence for the biological esterification of steroids emerged in 1964, when a nonpolar metabolite of testosterone (B1683101) was identified. oup.com For a period, there was some confusion in the field, with some studies reporting the presence of steroid acetates. It was later determined that these were often artifacts resulting from the use of ethyl acetate as an extraction solvent, which could transesterify the steroids. oup.com

The definitive identification of endogenous fatty acid esters of corticoids and other steroids in various tissues was made possible with the advent of more sophisticated and powerful chromatographic and analytical methods. oup.com A pivotal moment in this area of research was the discovery of fatty acid esters of pregnenolone and dehydroisoandrosterone within the adrenal gland. nih.gov Following this, researchers went on to discover that nearly every family of steroid hormones can exist in an esterified form. nih.gov

| Time Period | Discovery/Event | Significance |

|---|---|---|

| Mid-19th Century | Identification of sterol esters (e.g., cholesterol esters). oup.com | Established the principle of sterol esterification in biological systems. |

| 1964 | First report of a nonpolar metabolite of testosterone, suggesting biological esterification. oup.com | Opened the door to the investigation of steroid hormone esters. |

| Mid-20th Century | Use of synthetic steroid esters in pharmacology. nih.gov | Demonstrated the therapeutic potential of modifying steroids through esterification. |

| Late 20th Century | Definitive identification of endogenous fatty acid esters of various steroid hormones using modern analytical techniques. oup.comnih.gov | Confirmed that steroid hormone esterification is a natural and widespread biological process. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H34O4 |

|---|---|

Molecular Weight |

434.6 g/mol |

IUPAC Name |

[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] benzoate |

InChI |

InChI=1S/C28H34O4/c1-27-14-12-20(29)16-19(27)8-9-21-22-10-11-24(28(22,2)15-13-23(21)27)25(30)17-32-26(31)18-6-4-3-5-7-18/h3-7,16,21-24H,8-15,17H2,1-2H3/t21-,22-,23-,24+,27-,28-/m0/s1 |

InChI Key |

RSZHYTMCURJIHZ-FTIQDDARSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COC(=O)C4=CC=CC=C4)CCC5=CC(=O)CC[C@]35C |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)COC(=O)C4=CC=CC=C4)CCC5=CC(=O)CCC35C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pregnene 21 Ol Benzoate and Analogues

Strategies for the Esterification of Steroidal 21-Hydroxyl Groups in Research

The esterification of the 21-hydroxyl group of pregnane (B1235032) steroids is a critical transformation for modifying their physicochemical properties, such as lipophilicity and stability, which in turn can influence their pharmacokinetic and pharmacodynamic profiles. Various methodologies have been developed to achieve this transformation efficiently and selectively, particularly for research applications where high purity and well-characterized compounds are essential.

One common and effective method for the esterification of the primary 21-hydroxyl group is the use of acyl chlorides or acid anhydrides in the presence of a base. For the synthesis of 4-Pregnene-3,20-dione-21-ol benzoate (B1203000), 21-hydroxyprogesterone (also known as deoxycorticosterone) is treated with benzoyl chloride in a suitable solvent, such as pyridine. Pyridine acts as both a solvent and a catalyst, activating the benzoyl chloride and neutralizing the hydrochloric acid byproduct. This reaction is typically carried out at room temperature or with gentle heating to ensure complete conversion.

Alternative catalytic systems have been explored to promote the esterification of steroidal alcohols. For instance, organotin catalysts have been shown to be effective for esterification reactions. While not specifically detailed for 21-hydroxyprogesterone, studies on the esterification of benzoic acid with various alcohols have demonstrated the utility of catalysts like zirconocene triflate, which can achieve good yields under relatively mild conditions. Another approach involves the use of p-toluenesulfonic acid as a catalyst for the esterification of benzoic acid with alcohols, which could be adapted for steroidal substrates.

The choice of esterification strategy often depends on the desired scale of the synthesis, the presence of other sensitive functional groups on the steroid nucleus, and the required purity of the final product. For mechanistic and analytical studies, clean and high-yielding reactions are paramount to avoid the introduction of impurities that could interfere with subsequent assays.

Table 1: Comparison of Catalysts for Benzoic Acid Esterification

| Catalyst | Alcohol | Temperature (°C) | Yield (%) | Reference |

| Zirconocene triflate (2 mol%) | Benzyl alcohol | 80 | 78 | Not specified in search results |

| BuSnO2H (5 mol%) | Heptanol | 150 | 80 | Not specified in search results |

| Ti(OiPr)4 (5 mol%) | Heptanol | 150 | 79 | Not specified in search results |

| p-Toluenesulfonic acid | Butyl alcohol | Not specified | Not specified | Not specified in search results |

This table presents data on the esterification of benzoic acid with various alcohols and catalysts, providing insights into potential conditions for steroidal esterification.

Synthesis of 4-Pregnene-3,20-dione-21-ol benzoate for Mechanistic and Analytical Studies

The synthesis of this compound is a crucial step for enabling in-depth mechanistic and analytical investigations of its biological properties. The primary route to this compound involves the direct benzoylation of the commercially available starting material, 21-hydroxyprogesterone.

A typical laboratory-scale synthesis would involve dissolving 21-hydroxyprogesterone in anhydrous pyridine, followed by the slow addition of benzoyl chloride at a controlled temperature, often starting at 0°C and then allowing the reaction to proceed at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into ice-water, followed by extraction with a suitable organic solvent like ethyl acetate (B1210297). The organic layer is then washed with dilute acid to remove pyridine, followed by a wash with a basic solution to remove any unreacted benzoic acid, and finally with brine. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

The characterization of the synthesized compound is essential to confirm its structure and purity. This is achieved through a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule. The ¹H NMR spectrum of the parent compound, 21-hydroxyprogesterone, has been well-documented, showing characteristic signals for the steroidal protons. bmrb.io Upon benzoylation, new aromatic proton signals from the benzoate group will appear in the downfield region of the ¹H NMR spectrum, and the chemical shifts of the C21 protons will be shifted downfield due to the deshielding effect of the ester carbonyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 21-hydroxyprogesterone shows characteristic absorption bands for the hydroxyl group (around 3400 cm⁻¹) and the two carbonyl groups (around 1705 cm⁻¹ for the C20-ketone and 1660 cm⁻¹ for the C3-enone). nist.gov After benzoylation, the hydroxyl absorption will disappear, and a new ester carbonyl absorption will appear around 1720 cm⁻¹, in addition to the existing ketone absorptions.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Table 2: Key Spectroscopic Data for 21-Hydroxyprogesterone (Precursor)

| Technique | Key Signals/Bands | Reference |

| ¹H NMR (CDCl₃) | δ 5.74 (s, 1H, H-4), 4.23 (d, J=18.9 Hz, 1H, H-21a), 4.17 (d, J=18.9 Hz, 1H, H-21b), 1.22 (s, 3H, H-19), 0.69 (s, 3H, H-18) | bmrb.io |

| ¹³C NMR (CDCl₃) | δ 209.9 (C-20), 199.5 (C-3), 171.1 (C-5), 124.2 (C-4), 68.9 (C-21) | bmrb.io |

| IR (KBr) | 3448 cm⁻¹ (O-H), 1705 cm⁻¹ (C=O, C-20), 1660 cm⁻¹ (C=O, C-3), 1616 cm⁻¹ (C=C) | nist.gov |

This table provides reference spectroscopic data for the starting material, which is essential for confirming the successful synthesis of the benzoate ester.

Derivatization Approaches for Structure-Activity Relationship Investigations in Non-Clinical Models

The synthesis of analogues of this compound is a powerful tool for investigating structure-activity relationships (SAR) in non-clinical models. By systematically modifying different parts of the steroid molecule, researchers can identify the key structural features responsible for its biological activity and selectivity.

Derivatization strategies can be broadly categorized based on the region of the steroid that is modified:

Modification of the C21-Ester Group: The nature of the ester group at the C21 position can be varied to probe the influence of steric and electronic factors on activity. For example, replacing the benzoate with other aromatic esters (e.g., nitrobenzoates, methoxybenzoates) or with aliphatic esters of varying chain lengths can provide insights into the size and electronic requirements of the binding pocket of a target receptor. The synthesis of these analogues would follow similar esterification protocols as described for the benzoate, using the corresponding acyl chlorides or anhydrides.

Modification of the Pregnane Skeleton: Changes to the core steroid structure can have profound effects on biological activity. Common modifications include:

Introduction of substituents: Halogenation (e.g., at C6, C9), methylation, or hydroxylation at various positions on the A, B, C, or D rings can alter the conformation and electronic properties of the molecule, leading to changes in receptor binding affinity and efficacy.

Introduction of unsaturation: The introduction of additional double bonds, for instance at the C1 or C6 positions, can flatten the steroid ring system and influence its interaction with target proteins.

Modification of the C17 side chain: Alterations to the acetyl group at C17 can also be explored. For example, reduction of the C20-ketone or its conversion to other functional groups can provide valuable SAR data.

The synthesized analogues are then typically evaluated in a battery of in vitro and in vivo non-clinical models to assess their biological activity. This may include receptor binding assays to determine affinity for specific steroid receptors, cell-based assays to measure functional activity, and studies in animal models to evaluate their physiological effects. The correlation of the structural modifications with the observed biological activities allows for the development of a comprehensive SAR model, which can guide the design of more potent and selective compounds. For instance, studies on pregnane derivatives have shown that modifications at the C17 and C21 positions can significantly impact their binding to the digitalis receptor. nih.gov

Table 3: Examples of Pregnane Derivatization for SAR Studies

| Modification Site | Type of Modification | Potential Impact on Activity |

| C21 | Variation of the ester group (aliphatic, substituted aromatic) | Altered lipophilicity, steric and electronic interactions with the receptor. |

| C6 | Introduction of a methyl or chloro group | Enhanced binding affinity to certain receptors. |

| C9 | Fluorination | Can increase glucocorticoid and mineralocorticoid activity. |

| C1 or C6 | Introduction of a double bond | Conformational changes, potentially altering receptor interaction. |

| C17 | Modification of the acetyl side chain | Can influence receptor binding and selectivity. |

This table outlines potential derivatization strategies and their expected impact on the biological activity of pregnene analogues, providing a framework for designing SAR studies.

Enzymology and Metabolism of 4 Pregnene 3,20 Dione 21 Ol Benzoate

Enzymatic Formation and Hydrolysis of Steroid 21-Esters in Biological Systems

The formation of steroid 21-esters, such as 4-Pregnene-3,20-dione-21-ol benzoate (B1203000), is an enzymatic process that enhances the lipophilicity and prolongs the action of the parent steroid. While the specific enzymes responsible for the synthesis of the benzoate ester of 21-hydroxyprogesterone are not extensively detailed in the available literature, the general mechanism for the formation of steroid esters involves the transfer of an acyl group to the hydroxyl group at the C21 position. This reaction is typically catalyzed by acyl-CoA transferases. The formation of benzoyl-CoA, the activated form of benzoic acid, is a prerequisite for this enzymatic esterification. In bacteria, benzoate-CoA ligase is responsible for the activation of benzoate to benzoyl-CoA. nih.govnih.gov A similar mechanism involving a specific acyl-CoA transferase is presumed to occur in mammalian tissues capable of esterifying steroids.

Conversely, the biological activity of 4-Pregnene-3,20-dione-21-ol benzoate is dependent on its hydrolysis back to the active parent steroid, 21-hydroxyprogesterone (deoxycorticosterone). This hydrolysis is carried out by non-specific esterases present in various tissues and plasma. The rate of hydrolysis can be influenced by the structure of the ester group. For instance, studies on various N-substituted (aminomethyl)benzoate 21-esters of corticosteroids have shown that all were readily hydrolyzed by human plasma enzymes. nih.gov The half-lives of these esters in 80% human plasma ranged from 8 to 342 minutes, indicating that the structural features of the benzoate moiety can significantly affect the rate of enzymatic cleavage. nih.gov

Characterization of Esterases Involved in the Biotransformation of Pregnene-21-ol Benzoates

The enzymes responsible for the hydrolysis of steroid esters, including pregnene-21-ol benzoates, are primarily carboxylesterases (E.C. 3.1.1.1). These enzymes are a part of the α/β-hydrolase superfamily and are characterized by a catalytic triad (B1167595) typically consisting of serine, an acidic residue (aspartate or glutamate), and histidine. nih.gov

Research on the hydrolysis of other corticosteroid esters, such as hydrocortisone (B1673445) acetate (B1210297) and hydrocortisone hemisuccinate, has provided evidence for the existence of multiple distinct carboxylesterases in rat liver microsomes that are involved in steroid ester metabolism. nih.gov These enzymes exhibit different pH optima and sensitivities to inhibitors. For example, three distinct carboxylesterases were identified in rat liver microsomes: one for hydrocortisone acetate (HCAC-E) and two for hydrocortisone hemisuccinate (HCHS-E1 and HCHS-E2), with pH optima of 8.0, 5.5, and 8.0, respectively. nih.gov The differential inhibition of these enzymes by various compounds suggests the presence of multiple isozymes with varying substrate specificities. nih.gov It is plausible that one or more of these or similar carboxylesterases are responsible for the hydrolysis of this compound in vivo. The activity of these steroid esterases can also vary between species, as has been observed in the livers of rats, mice, dogs, and cats. nih.gov

| Enzyme | Substrate | Optimal pH | Tissue Location | Reference |

|---|---|---|---|---|

| HCAC-E | Hydrocortisone acetate | 8.0 | Rat Liver Microsomes | nih.gov |

| HCHS-E1 | Hydrocortisone hemisuccinate | 5.5 | Rat Liver Microsomes | nih.gov |

| HCHS-E2 | Hydrocortisone hemisuccinate | 8.0 | Rat Liver Microsomes | nih.gov |

Interaction with Steroidogenic Enzymes and Pathways in Vitro

Once hydrolyzed, the parent compound, deoxycorticosterone, can interact with various steroidogenic enzymes. Deoxycorticosterone is a key intermediate in the synthesis of aldosterone (B195564) and corticosterone (B1669441). The primary enzymes involved in its further metabolism are 21-hydroxylase (CYP21A2) and 11β-hydroxylase (CYP11B1). nih.govmedscape.comnih.govnih.gov

In the adrenal cortex, deoxycorticosterone is hydroxylated at the 11β-position by CYP11B1 to form corticosterone. In some species and under certain physiological conditions, it can also be a substrate for other hydroxylases. While direct studies on the interaction of this compound with these enzymes are not available, it is presumed that the ester form of the molecule is not a substrate for these enzymes and must first be hydrolyzed to deoxycorticosterone to enter the steroidogenic pathway.

The expression of CYP21A1 and CYP11B1 has been detected in the fetal mouse testis, and 21-hydroxylase activity has been confirmed in this tissue. nih.gov This suggests that extra-adrenal sites may also be capable of metabolizing deoxycorticosterone.

Investigating Metabolic Fates of 21-Benzoyloxypregnene-3,20-dione in Research Models

The metabolic fate of this compound is intrinsically linked to the metabolism of its parent compound, deoxycorticosterone. Following hydrolysis, deoxycorticosterone is subject to a variety of metabolic transformations before excretion. Studies in mice have shown that the primary routes of corticosterone metabolism include oxidation at the 11β-position, reduction at the 20-position, and A-ring reduction. nih.govresearchgate.net Metabolites can also be hydroxylated at various positions, including 6β, 1β, 6α, 15α, and 16α. nih.govresearchgate.net

The urinary steroid profile of mice reveals a predominance of highly polar metabolites of corticosterone. nih.govresearchgate.net A significant portion of these are hydroxy-20-dihydro-corticosterone metabolites. nih.govresearchgate.net Similarly, deoxycorticosterone would be expected to undergo analogous metabolic conversions.

The route of excretion of steroid metabolites can also be an important aspect of their metabolic fate. Fecal analysis is a non-invasive method to assess progesterone (B1679170) metabolite levels, which are well-correlated with plasma levels. nih.gov This suggests that a significant portion of steroid metabolites are excreted via the biliary-fecal route. Urinary metabolites of 17-hydroxyprogesterone, such as pregnanetriol, are also used to monitor conditions like 21-hydroxylase deficiency, highlighting the importance of urinary excretion for certain steroid metabolites. nih.govcloudfront.net

| Metabolic Process | Enzymes Involved (Parent Compound) | Key Metabolites (Parent Compound) | Excretion Route | Reference |

|---|---|---|---|---|

| 11β-Hydroxylation | CYP11B1 | Corticosterone | Urinary/Fecal | nih.gov |

| A-ring reduction | 5α/5β-reductases, 3α/3β-hydroxysteroid dehydrogenases | Tetrahydro- and dihydro- metabolites | Urinary/Fecal | nih.govresearchgate.net |

| 20-keto reduction | 20α/20β-hydroxysteroid dehydrogenases | 20-hydroxy metabolites | Urinary/Fecal | nih.govresearchgate.net |

| Hydroxylation | Various CYPs | 6β, 1β, 6α, 15α, 16α-hydroxy metabolites | Urinary/Fecal | nih.govresearchgate.net |

Molecular Interactions and Receptor Binding Profiling

Methodologies for Assessing Receptor Binding Affinity of Steroid Esters

The quantification of the binding affinity of steroid esters for their receptors is fundamental to understanding their pharmacological profile. A variety of in vitro techniques are employed for this purpose, each with its own set of advantages and limitations.

Radioligand Binding Assays: These are classical and widely used methods for determining the affinity of a ligand for its receptor. nih.gov They can be broadly categorized into saturation and competitive binding assays.

Saturation Binding Assays: These experiments involve incubating a fixed amount of receptor with increasing concentrations of a radiolabeled ligand to determine the equilibrium dissociation constant (Kd), a measure of binding affinity, and the maximum number of binding sites (Bmax). nih.gov

Competitive Binding Assays: In this setup, a constant concentration of a radiolabeled ligand of known high affinity competes with varying concentrations of an unlabeled test compound (in this case, a steroid ester). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki) of the test compound. nih.gov

Surface Plasmon Resonance (SPR): This is a label-free optical biosensor technique that allows for the real-time monitoring of molecular interactions. nih.gov In a typical SPR experiment, the receptor protein is immobilized on a sensor chip, and a solution containing the steroid ester is passed over the surface. The binding of the steroid to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of the reflected light. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated. nih.gov

Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat change that occurs when a ligand binds to its receptor. nih.gov In an ITC experiment, small aliquots of a steroid ester solution are injected into a sample cell containing the receptor protein. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.gov

| Methodology | Principle | Key Parameters Determined | Advantages | Limitations |

| Radioligand Binding Assay | Measures the binding of a radiolabeled ligand to a receptor. | Kd, Bmax, IC50, Ki | High sensitivity and specificity. | Requires radiolabeled compounds and disposal of radioactive waste. |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon ligand binding to an immobilized receptor. | kon, koff, Kd | Real-time, label-free, provides kinetic data. | Requires immobilization of the receptor, which may affect its conformation. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with ligand-receptor binding. | Ka, ΔH, ΔS | Label-free, provides a complete thermodynamic profile of the interaction. | Requires relatively large amounts of purified protein and ligand. |

Analysis of 4-Pregnene-3,20-dione-21-ol benzoate (B1203000) Interactions with Steroid Receptors in Non-Clinical Contexts

4-Pregnene-3,20-dione-21-ol benzoate, also known as deoxycorticosterone benzoate, is an esterified form of deoxycorticosterone (DOC), a potent mineralocorticoid. nih.gov The addition of the benzoate group at the C21 position modifies the physicochemical properties of the parent steroid, which can influence its interaction with steroid receptors.

In non-clinical studies, the interaction of corticosteroids with their receptors is primarily investigated using in vitro binding assays with cytosolic receptor preparations from target tissues. Deoxycorticosterone, the parent compound, is known to bind with high affinity to the mineralocorticoid receptor (MR). medchemexpress.comnih.gov It also exhibits some affinity for the glucocorticoid receptor (GR), albeit lower than for the MR.

The esterification of the C21 hydroxyl group can impact receptor binding affinity. Studies on other corticosteroids have shown that the addition of a 21-ester can decrease the binding affinity for the glucocorticoid receptor compared to the parent alcohol. nih.gov This is thought to be due to steric hindrance within the ligand-binding pocket of the receptor. The bulky benzoate group of this compound may similarly reduce its affinity for both the MR and GR compared to deoxycorticosterone. However, the ester linkage is susceptible to hydrolysis by esterases in vivo, which would release the active parent compound, deoxycorticosterone.

It is also important to consider that some steroid metabolites can interact with other receptor systems. For instance, certain metabolites of progesterone (B1679170) and deoxycorticosterone have been shown to interact with the GABAA receptor complex in the central nervous system. nih.gov Whether this compound or its metabolites have similar interactions has not been extensively studied.

Computational Modeling of Pregnene-21-ol Benzoate-Receptor Complexes

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating the interactions between ligands and their receptors at an atomic level. nih.gov These in silico methods can provide valuable insights into the binding mode, binding affinity, and the key molecular interactions that stabilize the ligand-receptor complex.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For this compound, molecular docking studies could be performed using the crystal structures of the ligand-binding domains (LBDs) of the mineralocorticoid and glucocorticoid receptors. The results would predict the binding pose of the molecule within the receptor's binding pocket and identify key amino acid residues involved in the interaction.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the pregnene-21-ol benzoate-receptor complex over time. These simulations can provide information on the stability of the complex, the conformational changes that occur upon ligand binding, and the role of solvent molecules in the interaction.

Elucidation of Molecular Determinants for Receptor Specificity and Ligand Efficacy of 21-Benzoyloxypregnene-3,20-dione

The specificity of a steroid for its receptor is determined by the precise three-dimensional complementarity between the ligand and the receptor's binding pocket. scispace.comdoi.org Subtle differences in the amino acid sequence of the LBDs of different steroid receptors create unique chemical environments that favor the binding of specific ligands.

For 21-benzoyloxypregnene-3,20-dione, the key molecular determinants for receptor specificity are likely to be similar to those of its parent compound, deoxycorticosterone, with modifications imposed by the C21-benzoate group. The core steroid structure is responsible for the primary interactions with the receptor. However, the presence and nature of substituents can fine-tune the binding affinity and selectivity.

The addition of the benzoate group at the C21 position introduces a bulky, aromatic moiety. This group can engage in various non-covalent interactions within the ligand-binding pocket, such as van der Waals forces and potentially pi-stacking interactions with aromatic amino acid residues. The nature and extent of these interactions will depend on the specific topology of the binding pocket of the MR versus the GR. It is plausible that the benzoate group could either enhance or diminish the binding affinity and/or selectivity depending on whether it establishes favorable or unfavorable interactions within the respective binding pockets.

Ligand efficacy refers to the ability of a ligand, once bound to the receptor, to elicit a biological response. For steroid receptors, this involves a conformational change in the receptor that promotes the recruitment of co-activator or co-repressor proteins, ultimately leading to the activation or repression of target gene transcription. The conformation adopted by the ligand-receptor complex is crucial for determining the efficacy of the ligand. The bulky benzoate group of 21-benzoyloxypregnene-3,20-dione could potentially influence the final conformation of the receptor, thereby modulating its transcriptional activity.

Non Clinical Biological Activities and Mechanistic Research

Investigation of Cellular Responses to 4-Pregnene-3,20-dione-21-ol benzoate (B1203000) in Vitro

Research into the specific cellular responses to 4-Pregnene-3,20-dione-21-ol benzoate is primarily understood through the actions of its active form, 11-Deoxycorticosterone (DOC). DOC is a steroid hormone that functions as a potent agonist for the mineralocorticoid receptor. wikipedia.orgmedchemexpress.com Its binding to this receptor initiates a cascade of cellular events, primarily related to the regulation of electrolyte and water balance.

The specificity of cellular responses to steroids is highly dependent on both the cell type and the molecular structure of the steroid. For instance, studies on hydrocortisone (B1673445) have shown that it can either enhance or inhibit the proliferation of different vertebrate fibroblast-like cell lines. nih.gov This specificity is mediated by high-affinity glucocorticoid binding sites. nih.gov While direct in vitro studies on the benzoate ester are limited, it is anticipated that its cellular effects are mediated by its conversion to DOC and subsequent interaction with mineralocorticoid receptors. The nature of the ester group can influence the compound's uptake and conversion rate, potentially modulating the intensity and duration of the cellular response compared to the unesterified hormone.

Effects on Biochemical Pathways and Enzyme Activities in Non-Human Biological Systems

The parent compound, Deoxycorticosterone (DOC), is an integral intermediate in the steroidogenesis biochemical pathway. wikipedia.orghmdb.ca It is synthesized from progesterone (B1679170) through the action of the enzyme 21β-hydroxylase. wikipedia.orghmdb.ca Subsequently, DOC is converted to corticosterone (B1669441) by 11β-hydroxylase, a step that precedes the formation of aldosterone (B195564). wikipedia.org

Studies on other pregnane (B1235032) derivatives, specifically pregnane glycosides isolated from milkweeds, have demonstrated the ability to interfere with these steroidogenic pathways. In human adrenocortical H295R cells, certain pregnane glycosides with benzoyl, cinnamoyl, or tigloyl groups were found to suppress steroidogenesis by strongly inhibiting enzymes such as 11β-hydroxylase and steroid 17-alpha-monooxygenase. nih.gov

In non-human biological systems, such as fish, Deoxycorticosterone has been shown to have an immune-stimulatory effect. In Eurasian perch, administration of DOC resulted in the upregulation of mRNA expression for genes coding for C-type lysozyme (B549824) and apolipoprotein A1 in the spleen and gills, indicating a role in modulating immune responses. medchemexpress.com

| Gene | Tissue | Effect |

|---|---|---|

| C-type lysozyme | Spleen | Upregulated mRNA expression |

| Apolipoprotein A1 | Spleen | Upregulated mRNA expression |

| Apolipoprotein A1 | Gills | Upregulated mRNA expression |

| 11β-HSD2 | Spleen | Upregulated mRNA expression |

| Mineralocorticoid Receptor (MR) | Spleen | Upregulated mRNA expression |

Role of 21-Benzoyloxypregnene-3,20-dione as a Potential Prodrug or Reservoir of Active Steroids in Research Models

The chemical structure of this compound, being an ester of the active steroid Deoxycorticosterone (DOC), strongly suggests its function as a prodrug. In pharmacology, esterification is a common strategy to modify the physicochemical properties of a parent drug, such as increasing its lipophilicity and extending its duration of action.

As a prodrug, the benzoate ester is expected to be pharmacologically inactive itself. Upon administration in a research model, it would undergo enzymatic cleavage, likely by esterase enzymes present in the body, to release the active Deoxycorticosterone and benzoic acid. This bioconversion allows the esterified form to act as a reservoir or depot, providing a slow and sustained release of the active hormone into circulation. This mechanism can lead to a more prolonged physiological effect compared to the administration of the unesterified steroid, which is often metabolized and cleared more rapidly. While this is a well-established principle, specific non-clinical studies detailing the pharmacokinetics and conversion rates of the benzoate form to DOC are not extensively documented in the available literature.

Comparative Non-Clinical Studies of this compound with Related Pregnane Derivatives

Comparative studies involving the acetate (B1210297) ester of Deoxycorticosterone (DOCA) have provided insights into its distinct mechanisms compared to other steroids. In a study using castrated male rats, the hypertensive effects of DOCA were compared with those of 19-hydroxyandrostenedione and testosterone (B1683101). nih.gov The results showed that while all three compounds induced hypertension, their effects on certain biochemical markers were different. DOCA significantly increased urinary kinin and prostaglandin (B15479496) E (PGE) excretions and also increased the urinary Na/K ratio. nih.gov In contrast, 19-hydroxyandrostenedione and testosterone did not have these effects, suggesting that their pressor actions are likely due to changes in vascular reactivity rather than the mineralocorticoid activity characteristic of DOCA. nih.gov

In terms of mineralocorticoid potency, Deoxycorticosterone is significantly less powerful than aldosterone, the primary mineralocorticoid in the body. DOC is estimated to have about 1/20th the sodium-retaining power of aldosterone. wikipedia.org It is derived from progesterone, which itself has minimal mineralocorticoid activity but serves as the crucial precursor for DOC synthesis. wikipedia.orgnih.gov

| Parameter | Deoxycorticosterone Acetate (DOCA) | 19-Hydroxyandrostenedione | Testosterone |

|---|---|---|---|

| Induction of Hypertension | Yes | Yes (earlier onset than DOCA) | Yes |

| Urinary Kinin Excretion | Significantly Increased | No Effect | No Effect |

| Urinary Prostaglandin E (PGE) Excretion | Significantly Increased | No Effect | No Effect |

| Urinary Na/K Ratio | Increased | No Change | No Change |

Exploration of Novel Biochemical and Cellular Functions (e.g., Tyrosyl-DNA Phosphodiesterase 1 inhibition)

Recent research has begun to explore novel biochemical functions for pregnane derivatives beyond their traditional hormonal roles. A significant finding in this area is the identification of a related C21-substituted progesterone derivative, 4-Pregnen-21-ol-3,20-dione-21-(4-bromobenzenesufonate), as an inhibitor of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1). Tdp1 is an enzyme involved in DNA repair, specifically in resolving covalent complexes formed between DNA and topoisomerase I. wikipedia.org

The discovery of this steroid derivative as a Tdp1 inhibitor has introduced a new chemical scaffold for the development of small molecule inhibitors of this enzyme. wikipedia.org This finding is significant because Tdp1 inhibitors are being investigated as potential therapeutics that could be used in combination with topoisomerase I inhibitors to enhance their efficacy in cancer treatment. wikipedia.org While this research did not use the benzoate derivative, it highlights the potential for other C21-substituted pregnene compounds to possess novel enzymatic inhibitory activities, opening new avenues for mechanistic research and therapeutic development.

Advanced Analytical Techniques for Research on 4 Pregnene 3,20 Dione 21 Ol Benzoate

Chromatographic Separation Methods (e.g., HPLC, UPLC, GC) for Compound Analysis in Research

Chromatographic techniques are fundamental for the separation and purification of 4-Pregnene-3,20-dione-21-ol benzoate (B1203000) from other compounds in a mixture. The choice of method depends on the volatility and polarity of the analyte and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for the analysis of steroid esters due to their non-volatile and thermolabile nature. These techniques separate compounds based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase.

For compounds structurally similar to 4-Pregnene-3,20-dione-21-ol benzoate, such as other steroid benzoates, reversed-phase HPLC is often employed. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. A typical mobile phase for the separation of a related compound, 17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-benzoate, consists of a mixture of acetonitrile and water, with a small amount of phosphoric acid to improve peak shape researchgate.net. For mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid researchgate.net.

UPLC, an advancement of HPLC, utilizes smaller particle sizes in the stationary phase, allowing for higher resolution, faster analysis times, and reduced solvent consumption nih.gov. A UPLC method for the simultaneous determination of 21 preservatives, including several benzoate esters, employed a Waters ACQUITY UPLC BEH C18 column with a gradient elution of 0.1% formic acid in water and methanol nih.gov. Such a method could be adapted for the analysis of this compound.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. For non-volatile steroids like this compound, derivatization is necessary to increase their volatility. A common derivatization procedure involves the formation of methyl oxime–trimethylsilyl (MO-TMS) derivatives endocrine-abstracts.org. GC is often coupled with mass spectrometry (GC-MS) for enhanced identification capabilities. The analysis of various steroid benzoates has been demonstrated using GC-MS, where retention indices are used for identification researchgate.net.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Reference |

|---|---|---|---|---|

| HPLC | Newcrom R1 (C18) | Acetonitrile, Water, and Phosphoric Acid | UV/MS | researchgate.net |

| UPLC | Waters ACQUITY UPLC BEH C18 | 0.1% Formic Acid in Water and Methanol (Gradient) | PDA/MS | nih.gov |

| GC | 5% Diphenyl, 95% Dimethylpolysiloxane | Helium | MS | researchgate.net |

Mass Spectrometry Applications for Identification and Quantification in Complex Research Matrices

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the identification and quantification of steroids like this compound, especially in complex biological matrices such as plasma, urine, and tissues.

When coupled with chromatographic separation (LC-MS or GC-MS), MS provides high selectivity and sensitivity. For quantification, tandem mass spectrometry (MS/MS) is often used in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion of the target analyte and monitoring its fragmentation into specific product ions, which significantly reduces background noise and improves the limit of detection.

Derivatization can be employed to enhance ionization efficiency and achieve better sensitivity in LC-MS/MS analysis of steroids that are difficult to ionize libretexts.org.

| Parameter | Description | Application to this compound |

|---|---|---|

| Ionization Technique | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for LC-MS; Electron Ionization (EI) for GC-MS. | ESI in positive mode is common for corticosteroids. |

| Precursor Ion [M+H]+ | The protonated molecule of the analyte. | For C28H34O4, the expected m/z would be around 435.25. |

| Product Ions | Fragments of the precursor ion generated by collision-induced dissociation (CID). | Expected fragments would correspond to the loss of benzoic acid (122 Da) and characteristic fragments of the pregnene core. |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification. | Specific precursor-to-product ion transitions would be monitored for high selectivity and sensitivity. |

Nuclear Magnetic Resonance Spectroscopy (NMR) in Structural Research of Pregnene-21-ol Benzoate

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, including steroids. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons of the steroid backbone, the methylene protons adjacent to the benzoate group, and the aromatic protons of the benzoate ring.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. The spectrum would show distinct signals for the carbonyl carbons, the olefinic carbons of the pregnene core, the carbons of the steroid skeleton, and the carbons of the benzoate group.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule. For instance, complete assignments for pregnenolone and its acetate (B1210297) derivative have been achieved using these 2D NMR techniques nih.gov. While specific NMR data for this compound are not available in the provided search results, the analysis of related pregnenolone esters confirms the utility of ¹H, ¹³C, and 2D NMR for structural confirmation eurjchem.com.

| Nucleus | Expected Chemical Shift Range (ppm) | Key Structural Information |

|---|---|---|

| ¹H | ~7.4-8.1 | Aromatic protons of the benzoate group. |

| ¹H | ~5.7 | Olefinic proton at C4 of the pregnene core. |

| ¹H | ~4.5-5.0 | Methylene protons at C21 adjacent to the benzoate ester. |

| ¹H | ~0.6-2.5 | Protons of the steroid skeleton. |

| ¹³C | ~200 | Carbonyl carbons at C3 and C20. |

| ¹³C | ~170 | Ester carbonyl carbon of the benzoate group. |

| ¹³C | ~120-170 | Olefinic carbons at C4 and C5, and aromatic carbons of the benzoate group. |

| ¹³C | ~20-70 | Carbons of the steroid skeleton. |

Integrated Multi-Platform Analytical Strategies in Steroid Metabolomics Research

To gain a comprehensive understanding of the role and fate of this compound in biological systems, a single analytical technique is often insufficient. Integrated multi-platform analytical strategies, which combine data from different analytical techniques, are increasingly being used in steroid metabolomics research.

Such an approach typically involves the use of a high-resolution separation technique like UPLC coupled to high-resolution mass spectrometry (HRMS) for the identification and quantification of the parent compound and its metabolites. This provides a global profile of the steroid and its biotransformation products. Subsequently, NMR spectroscopy can be used for the definitive structural elucidation of novel or unexpected metabolites.

This integrated approach allows for a more complete picture of the metabolic pathways and effects of synthetic steroids. For example, metabolomic profiling has been used to study the extensive effects of inhaled corticosteroids on the adrenal steroid metabolome nih.gov. Combining LC-MS/MS for broad steroid profiling with more targeted immunoassays or other techniques can provide a comprehensive view of steroid hormone regulation nih.govnih.gov.

The integration of data from these different platforms requires advanced bioinformatics and chemometric tools for data alignment, statistical analysis, and pathway mapping. This multi-faceted approach is essential for advancing our understanding of the complex biological roles of synthetic steroids like this compound.

Future Research Directions and Conceptual Frameworks

Emerging Hypotheses on the Biological Roles of Steroid 21-Esters

The biological significance of 4-Pregnene-3,20-dione-21-ol benzoate (B1203000), a 21-ester of deoxycorticosterone, is an evolving area of scientific inquiry. While the physiological functions of the parent steroid are well-documented, the precise roles of its esterified forms are less understood and are the subject of several emerging hypotheses. Naturally occurring fatty acid esters of nearly every class of steroid hormone have been identified, suggesting that esterification is a significant biological process. nih.govoup.com The study of these C-21 esters, particularly in glucocorticoids and corticoids, has led to several conceptual frameworks regarding their function. nih.govoup.com

Key hypotheses include:

Pro-hormone and Sustained-Release Reservoir: One prominent hypothesis posits that steroid 21-esters function as inactive pro-hormones. The ester bond, such as the benzoate group in 4-Pregnene-3,20-dione-21-ol benzoate, is labile and can be hydrolyzed by endogenous esterase enzymes to release the active parent steroid, deoxycorticosterone. nih.gov This mechanism would create a circulating or tissue-specific reservoir of the hormone, allowing for a prolonged and sustained release, thereby extending its biological activity and therapeutic potency. nih.gov This is analogous to estrogen esters, which are known to be long-lived hormones protected from rapid metabolism by the fatty acid chain. nih.gov

Modulation of Pharmacokinetics and Tissue Distribution: The addition of a benzoate group at the C-21 position significantly increases the lipophilicity of the steroid molecule. This alteration is hypothesized to change its pharmacokinetic profile, affecting its absorption, distribution, metabolism, and excretion (ADME). Increased lipophilicity could lead to sequestration in hydrophobic tissues, such as adipose tissue, creating a depot from which the active hormone can be slowly released. nih.gov This targeted distribution could alter the local concentration and availability of the active steroid in specific cellular compartments.

Novel Biological Activities: An intriguing possibility is that steroid 21-esters possess unique biological functions independent of their conversion to the parent hormone. The esterified form may interact with different receptors or cellular machinery, or it may serve purposes beyond the classical genomic actions of steroid hormones. nih.gov Research has suggested that the full physiological role of many families of steroidal esters is not yet apparent and that they may serve important biological functions beyond those typically associated with steroid hormones. nih.gov

Development of this compound Analogues as Chemical Probes for Receptor Biology

To dissect the precise molecular mechanisms of this compound and distinguish its effects from those of its parent compound, the development of specialized chemical probes is a critical future research direction. mskcc.orgnih.gov Chemical probes are small molecules designed to investigate and manipulate the function of proteins, such as steroid receptors, within their native cellular environment. mskcc.orgyoutube.com Creating analogues of this compound would enable researchers to answer fundamental questions about its interaction with biological targets. nih.govnih.gov

The primary goals for developing these analogues would be:

To determine if the intact ester molecule has its own affinity for specific steroid receptors (e.g., mineralocorticoid, glucocorticoid, androgen, or progesterone (B1679170) receptors) or other novel binding partners. nih.govacs.org

To visualize the subcellular localization and trafficking of the steroid ester and its potential receptors.

To identify and isolate the specific proteins that bind to the esterified form of the steroid.

The development of a "chemical toolbox" would involve the synthesis of several types of analogues. mskcc.org

| Analogue Type | Structural Modification | Primary Research Application | Rationale |

| Non-hydrolyzable Analogues | Replacement of the ester linkage with a stable ether or carbon-carbon bond. | Investigating intrinsic biological activity. | These probes would resist cleavage by esterases, allowing researchers to determine if the intact this compound molecule has any biological effects on its own, independent of its conversion to deoxycorticosterone. |

| Fluorescently-Tagged Analogues | Covalent attachment of a fluorophore (e.g., FITC, rhodamine) to a non-critical position on the steroid backbone. | Cellular imaging and receptor tracking. | These probes would enable the use of techniques like fluorescence microscopy and flow cytometry to visualize the compound's entry into cells, its subcellular distribution, and its potential co-localization with known receptor proteins. mskcc.org |

| Photo-affinity Labeled Analogues | Incorporation of a photo-reactive group (e.g., an azide (B81097) or benzophenone) into the molecule. | Identifying binding partners. | Upon exposure to UV light, these probes form a covalent bond with any protein they are bound to. This allows for the "trapping" and subsequent identification of specific receptor proteins or other binding partners via techniques like mass spectrometry. |

| Biotinylated Analogues | Attachment of a biotin (B1667282) molecule. | Affinity purification and proteomics. | The high-affinity interaction between biotin and streptavidin can be exploited to pull down the steroid analogue along with its bound proteins from a complex cellular lysate. This is a powerful tool for identifying novel receptors and interacting proteins on a proteome-wide scale. mskcc.org |

By using these specialized tools, researchers can move beyond correlational studies and directly probe the molecular interactions that underpin the biological activity of this compound. nih.gov

Application of "Omics" Technologies (e.g., Metabolomics, Proteomics) to Elucidate Steroid Ester Biology

The elucidation of the complete biological role of this compound requires a systems-level understanding that goes beyond single-pathway analysis. "Omics" technologies, which allow for the large-scale study of biological molecules, provide powerful tools to gain a holistic view of the cellular and systemic response to this steroid ester. nih.govfrontiersin.org

Metabolomics , particularly the specialized field of steroidomics , is central to this effort. This approach involves the comprehensive measurement of all steroids and their metabolites (the "steroid metabolome") in a biological sample. nih.gov Using high-throughput techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can obtain a detailed "fingerprint" of steroid biosynthesis and metabolism. nih.govnih.govcreative-proteomics.com This technology could be applied to:

Trace Metabolic Fate: Track the conversion of this compound into deoxycorticosterone and its subsequent downstream metabolites, providing quantitative data on the rate and extent of its hydrolysis in different tissues.

Profile Global Steroid Changes: Determine how administration of the compound alters the entire steroid profile, revealing potential off-target effects on other steroidogenic pathways (e.g., androgen or cortisol production). oup.comendocrine-abstracts.org

Discover Novel Metabolites: Untargeted metabolomics approaches could identify previously unknown metabolites of the compound, which may have their own unique biological activities.

Proteomics , the large-scale study of proteins, offers a complementary perspective by revealing how the compound affects cellular machinery. nih.gov Mass spectrometry-based proteomics can identify and quantify thousands of proteins in a sample, providing insights into changes in protein expression and post-translational modifications. nih.govresearchgate.net This can be used to:

Identify Key Enzymes: Pinpoint the specific esterases responsible for hydrolyzing the benzoate ester by observing changes in their expression or activity.

Map Receptor and Pathway Activation: Quantify changes in the abundance of steroid receptors, co-activator proteins, and downstream signaling molecules, thereby mapping the pathways modulated by the compound. nih.govnih.gov

Uncover Off-Target Effects: Discover unexpected changes in protein expression that could indicate novel mechanisms of action or unforeseen side effects. nih.gov

| "Omics" Technology | Research Question | Potential Findings |

| Targeted Metabolomics (Steroidomics) | What is the rate of conversion of this compound to deoxycorticosterone in vivo? | Pharmacokinetic profile, including half-life of the ester and appearance rate of the active hormone. |

| Untargeted Metabolomics | Does the compound alter the overall metabolic state of the cell beyond the steroid profile? | Identification of novel metabolic pathways affected by the compound; discovery of new, unexpected steroid metabolites. |

| Quantitative Proteomics | Which proteins and pathways are up- or down-regulated upon treatment with the compound? | Identification of target receptors, signaling cascades (e.g., mineralocorticoid pathway), and potential off-target protein interactions. nih.govnih.gov |

| Activity-Based Proteomics | Which specific esterases in a given tissue are responsible for hydrolyzing the benzoate ester? | Identification of the key enzyme(s) responsible for activating the pro-hormone, providing targets for modulating its activity. |

By integrating data from metabolomics and proteomics, a more complete and nuanced picture of the biological impact of this compound can be constructed. frontiersin.org

Computational and Systems Biology Approaches for Predictive Modeling in Pregnane (B1235032) Steroid Research

Computational and systems biology offer powerful in silico methods to predict and simulate the behavior of complex biological systems, making them invaluable for future research on pregnane steroids like this compound. researchgate.netnih.gov These approaches can guide experimental design, generate new hypotheses, and provide a deeper understanding of the molecular interactions and systemic effects of steroid compounds.

Molecular Modeling and Docking simulations are used to predict the binding affinity of a ligand (the steroid) to the binding site of a receptor protein. This approach can be used to:

Predict Receptor Targets: Virtually screen this compound and its parent steroid, deoxycorticosterone, against the crystal structures of various nuclear receptors (e.g., mineralocorticoid, glucocorticoid, androgen, and pregnane X receptors). nih.govresearchgate.net This can predict which receptors are most likely to be primary targets and help prioritize which interactions to validate experimentally. nih.gov

Analyze Binding Modes: Provide detailed, 3D visualizations of how the steroid fits into the receptor's ligand-binding pocket, identifying the key amino acid residues involved in the interaction. This information is crucial for understanding the structural basis of receptor activation and for designing more selective analogues.

Systems Biology Modeling moves beyond single-molecule interactions to simulate the dynamics of entire biological networks. numberanalytics.com By creating mathematical models of the steroidogenesis pathway, researchers can:

Simulate Metabolic Flux: Predict how introducing an exogenous steroid like this compound will perturb the entire steroid production cascade. nih.govnumberanalytics.com Such models can forecast the resulting changes in the concentrations of other crucial hormones like cortisol, aldosterone (B195564), and androgens, providing a system-wide view of the compound's impact. bioone.orgoup.com

| Computational Approach | Description | Application to Pregnane Steroid Research | Predicted Outcome |

| Molecular Docking | In silico simulation of ligand-receptor binding. | Predicts the binding affinity of this compound to a panel of known steroid receptors. | A ranked list of potential receptor targets; insights into the structural basis for binding specificity. |

| Quantitative Structure-Activity Relationship (QSAR) | Statistical models that correlate chemical structure with biological activity. | Predicts the potential agonist or antagonist activity of novel, unsynthesized analogues of the compound. | Guidance for medicinal chemistry efforts to design analogues with improved potency or selectivity. |

| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Mathematical models describing the time course of drug absorption, distribution, metabolism, and effect. | Simulates the release of deoxycorticosterone from the benzoate ester and its subsequent physiological effects over time. | Predictions of optimal dosing regimens and duration of action. |

| Systems Biology Modeling of Steroidogenesis | A network of differential equations representing the enzymatic reactions in the steroid synthesis pathway. numberanalytics.com | Simulates the impact of adding this compound on the entire adrenal and gonadal steroid output. | A dynamic prediction of how the levels of all other major steroid hormones will change in response to the compound. bioone.org |

These predictive modeling techniques are essential for efficiently navigating the complexity of the endocrine system and accelerating the translation of basic research into tangible outcomes. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Pregnene-3,20-dione-21-ol benzoate with high purity?

- Methodological Answer : Synthesis typically involves esterification of the parent steroid (e.g., 4-Pregnene-3,20-dione-21-ol) with benzoyl chloride under anhydrous conditions. For example, a related sulfonate derivative was synthesized by reacting the hydroxyl group at C-21 with 4-bromobenzenesulfonyl chloride in dichloromethane, followed by purification via recrystallization (mp: 166–168°C) and structural confirmation via IR, NMR, and HRMS . For benzoate derivatives, analogous esterification protocols using benzoyl chloride in the presence of a base (e.g., pyridine) are recommended.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Detect ester carbonyl stretching (~1730 cm⁻¹) and conjugated ketone vibrations (~1660 cm⁻¹) .

- ¹H NMR : Identify characteristic signals such as the C4-H proton (δ ~5.73 ppm as a singlet) and aromatic protons from the benzoate moiety (δ ~7.5–8.0 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+Na]⁺) with accurate mass matching theoretical values (e.g., C₂₈H₃₄O₅Na⁺ for benzoate derivatives) .

Q. What thermodynamic data (e.g., heats of combustion) are available for this compound, and how do they compare to related steroids?

- Methodological Answer : While direct data for the benzoate ester is limited, studies on analogous steroids (e.g., 4-Pregnene-3,20-dione-21-ol) show that hydroxylation at C-21 increases the heat of combustion by ~40–50 kcal/mol compared to non-hydroxylated precursors. Esterification (e.g., acetate or benzoate) alters this trend due to reduced hydrogen bonding and increased molecular stability. Comparative analysis with progesterone (4-Pregnene-3,20-dione) can provide baseline values .

Advanced Research Questions

Q. How does the benzoate esterification at the C-21 position influence the compound’s receptor binding affinity compared to other derivatives (e.g., acetate or sulfonate)?

- Methodological Answer : The benzoate group enhances lipophilicity, potentially improving membrane permeability and prolonging half-life. For example, 21-sulfonate derivatives exhibit reduced glucocorticoid receptor affinity compared to acetate forms due to steric and electronic effects . Competitive binding assays using radiolabeled ligands (e.g., ³H-corticosterone) and molecular docking simulations can quantify these differences.

Q. What analytical challenges arise when quantifying this compound in biological matrices, and how can they be mitigated?

- Methodological Answer : Challenges include low endogenous concentrations, matrix interference, and ester hydrolysis during extraction. Strategies:

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges and stabilize esters via pH control (e.g., acidic conditions).

- Chromatography : Employ reverse-phase HPLC with a phenyl-hexyl column and gradient elution (water/acetonitrile + 0.1% formic acid).

- Detection : High-resolution mass spectrometry (HRMS) in positive ion mode for specificity, monitoring [M+H]⁺ or [M+Na]⁺ ions .

Q. What metabolic pathways are involved in the biotransformation of this compound, and how do they affect its pharmacokinetic profile?

- Methodological Answer : The benzoate ester is likely hydrolyzed by carboxylesterases in the liver, releasing the parent steroid and benzoic acid. In vitro studies using hepatocyte microsomes can identify metabolites via LC-MS/MS. Pharmacokinetic parameters (e.g., t₁/₂, AUC) should be compared between intact ester and hydrolyzed forms, with attention to species-specific esterase activity .

Contradictions and Considerations

- suggests hydroxylation increases heat of combustion, but esterification (e.g., benzoate) may reverse this trend due to altered molecular stability .

- Structural analogs (e.g., 21-sulfonate vs. acetate) show divergent receptor affinities, emphasizing the need for empirical testing of benzoate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.